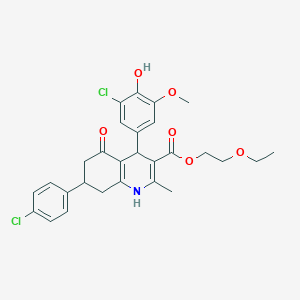
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide, also known as K252a, is a natural product that belongs to the staurosporine family of alkaloids. It was first isolated from the fermentation broth of a soil bacterium, Nocardiopsis sp. in 1990. K252a has been extensively studied for its biological activities and potential therapeutic applications.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide exerts its biological effects by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups to target proteins. This results in the inhibition of downstream signaling pathways that are critical for cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines, inhibit angiogenesis (the formation of new blood vessels), and suppress the proliferation of smooth muscle cells. N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide in lab experiments is its specificity for protein kinases. It is a potent and selective inhibitor of several kinases, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide is its potential toxicity. It has been shown to induce apoptosis in non-cancerous cells at high concentrations, and caution should be exercised when using this compound in cell-based assays.
Orientations Futures
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide. One area of interest is its potential use as a therapeutic agent for cancer. N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has been shown to induce apoptosis in cancer cells and may be useful in combination with other chemotherapy agents. Another area of interest is its neuroprotective effects. N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has been shown to protect neurons from oxidative stress and may be useful in the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the potential side effects of N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide and to develop safer and more effective analogs of this compound.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide is a complex process that involves several steps. The first step is the synthesis of the intermediate compound, 2-amino-5-tert-butyl-3-isoxazolecarboxylic acid. This compound is then converted to the key intermediate, 5-tert-butyl-3-(4-chlorobenzoyl)isoxazole, which is further transformed to N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide. The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide is challenging and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has been widely used in scientific research as a tool to investigate the molecular mechanisms underlying various biological processes. It is a potent inhibitor of protein kinases, including receptor tyrosine kinases (RTKs) and serine/threonine kinases. N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has been shown to inhibit the activity of several RTKs, including the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR). It has also been demonstrated to inhibit the activity of several serine/threonine kinases, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII).
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)11-8-12(17-19-11)16-13(18)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJSLXRFHRTBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649427 |
Source


|
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |
CAS RN |
853994-49-7 |
Source


|
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5234212.png)
![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol](/img/structure/B5234226.png)

![7-benzoyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234258.png)

![N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5234276.png)
![N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B5234282.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)

![10-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5234302.png)
![2-(2-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5234309.png)
![3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid](/img/structure/B5234311.png)

![4,4'-[(2-hydroxy-5-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5234327.png)